
4-(4-propylcyclohexyl)phenyl acetate
Descripción general
Descripción
4-(4-propylcyclohexyl)phenyl acetate, commonly known as PCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. PCPA belongs to the family of cyclohexylphenyl acetates, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1. Electrolyte Additive in Lithium-Ion Batteries
4-(4-propylcyclohexyl)phenyl acetate and its derivatives, like fluorophenyl acetate, have been investigated as potential electrolyte additives in lithium-ion batteries. Research has shown that substituting phenyl acetate with fluorine can enhance the stability and performance of these batteries, particularly in terms of cyclic stability and capacity retention (Li et al., 2014).
2. Interaction with Human Serum Albumin
Studies on derivatives of 4-(4-propylcyclohexyl)phenyl acetate, such as thiosemicarbazone derivatives, have shown significant interactions with human serum albumin (HSA). This interaction is crucial for understanding the pharmacokinetic mechanisms of drugs derived from these compounds (Karthikeyan et al., 2016).
3. Chemical Synthesis and Production
Research has also focused on the chemical synthesis of 4-(4-propylcyclohexyl)phenyl derivatives, highlighting methods that are efficient, cost-effective, and suitable for scale-up production. These methods are vital for the industrial production of these compounds (An Zhong-wei, 2008).
4. Green Chemistry Applications
In the field of green chemistry, derivatives of 4-(4-propylcyclohexyl)phenyl acetate have been used in Suzuki coupling reactions. These reactions are significant for developing sustainable chemical processes and for the synthesis of compounds with anti-arthritic potential (Costa et al., 2012).
5. Photochemical Properties
The photochemical properties of phenyl acetate and its derivatives have been a subject of research, contributing to the understanding of chemical reaction mechanisms under light exposure. This research has applications in fields like photodynamic therapy and photochemical synthesis (Shizuka et al., 1969).
6. Separation and Purification Processes
4-(4-propylcyclohexyl)phenyl acetate derivatives have been used in studies on the separation and purification of chemical compounds, utilizing techniques like selective sorption and desorption with zeolites, which are crucial for industrial chemical processing (Smith et al., 1997).
7. Anti-Inflammatory and Analgesic Activities
Some derivatives of 4-(4-propylcyclohexyl)phenyl acetate have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the development of new pharmaceuticals for treating conditions like arthritis (Terada et al., 1984).
8. Drug Synthesis and Identification
The synthesis of illicit drugs from derivatives of phenyl acetate, such as 4-(4-propylcyclohexyl)phenyl acetate, has been studied to aid in forensic science. Understanding these synthesis processes is crucial for law enforcement and forensic investigations (Allen et al., 1992).
Propiedades
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIYCPFFIHDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



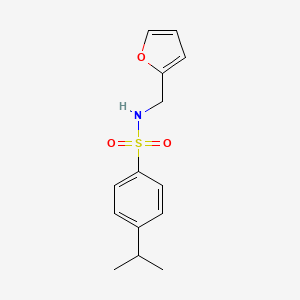
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
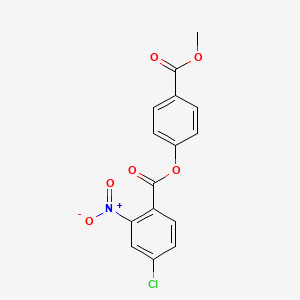
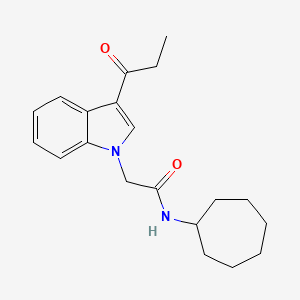
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)
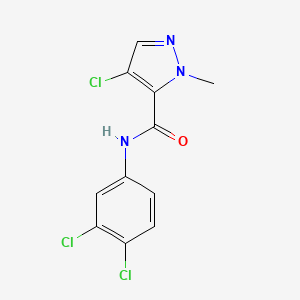

![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)

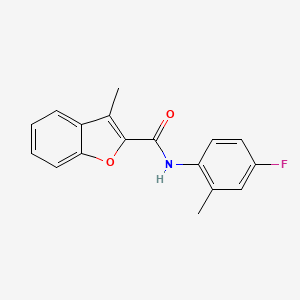
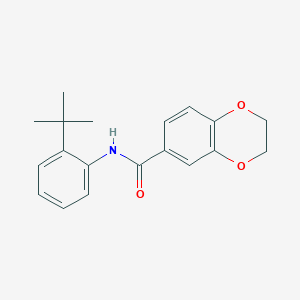
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
